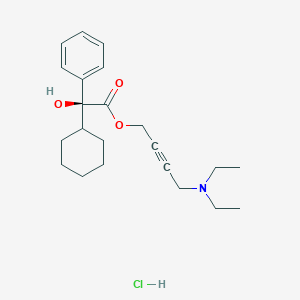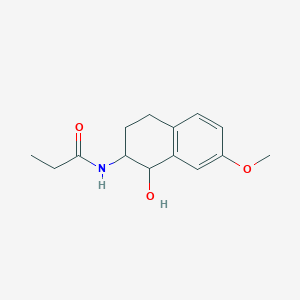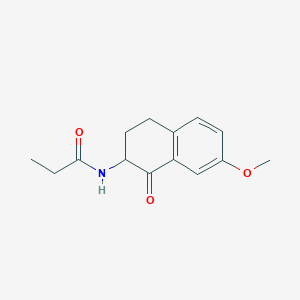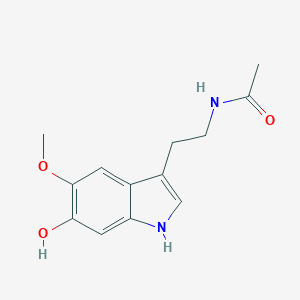
Chlorure d'Esoxybutynine
Vue d'ensemble
Description
Oxybutynin Chloride is a pharmacological agent primarily known for its application in treating overactive bladder syndrome (OAB). It operates as a cholinergic-muscarinic receptor antagonist, offering a safe and effective remedy for patients with OAB by modulating bladder smooth muscle contraction.
Synthesis Analysis
Specific details on the synthesis of Oxybutynin Chloride were not directly available. However, it's known that the compound undergoes metabolism primarily in the liver and the proximal gastrointestinal tract, mediated by the cytochrome P450 3A4 enzyme. The major metabolite, desethyloxybutynin, retains pharmacological activity, which contributes to the therapeutic effects and side profile of the drug.
Molecular Structure Analysis
Oxybutynin Chloride's molecular structure includes a tertiary amine, contributing to its antimuscarinic properties. This structural feature is crucial for its ability to cross biological membranes, including the blood-brain barrier, and for its interaction with muscarinic receptors in the bladder and other parts of the body.
Chemical Reactions and Properties
The antimuscarinic activity of Oxybutynin is attributed to its ability to competitively inhibit acetylcholine at muscarinic receptors. This mechanism underlies its therapeutic effect in reducing involuntary bladder contractions. Oxybutynin is also known to undergo extensive first-pass metabolism, leading to the formation of active and inactive metabolites.
Physical Properties Analysis
Oxybutynin Chloride is characterized by good oral bioavailability, though its effective therapeutic use is sometimes limited by systemic side effects due to its nonspecific anticholinergic activity. The development of topical gel formulations aims to provide consistent plasma levels while minimizing these side effects.
Chemical Properties Analysis
Oxybutynin demonstrates a broad spectrum of chemical interactions due to its anticholinergic, antimuscarinic, and direct muscle relaxant properties. These interactions are pivotal in its efficacy in treating symptoms of OAB, such as urinary urgency, frequency, and incontinence.
For further details and scientific insights, refer to the following sources:
Applications De Recherche Scientifique
Traitement du syndrome de la vessie hyperactive
Le chlorure d'Esoxybutynine est principalement indiqué pour le traitement du syndrome de la vessie hyperactive (SVH). Il s'agit du composé le plus largement prescrit pour le SVH dans le monde entier .
Formulation de suppositoires chargés de microparticules
Des recherches ont été menées sur la formulation de suppositoires chargés de microparticules de this compound. Ce nouveau suppositoire incorporant des microparticules de this compound adhère à la muqueuse rectale, permettant au médicament d'être absorbé à partir du rectum inférieur, ce qui pourrait améliorer la biodisponibilité et minimiser les effets secondaires anticholinergiques .
Évite le métabolisme hépatique
La formulation de suppositoires chargés de microparticules de this compound peut éviter le métabolisme hépatique. Cela pourrait entraîner une réduction des effets secondaires anticholinergiques du métabolite hépatique, la N-deséthyloxybutynine .
Reprofilage médicamenteux
Le this compound a été étudié pour des possibilités de reprofilage potentielles. Des essais cliniques ont été menés pour la prise en charge de l'hyperhidrose, des bouffées de chaleur et de l'apnée obstructive du sommeil .
Amélioration de la dissolution du médicament
Des études de libération in vitro ont révélé une amélioration de la dissolution du médicament en raison de son piégeage dans des microparticules .
Augmentation de l'absorption du médicament
Des études in vivo ont montré une augmentation rapide de l'absorption du médicament à partir d'un suppositoire chargé de microparticules par rapport à la formulation orale et au suppositoire chargé de médicament chez le rat .
Études d'interaction de liaison
Des études ont été menées pour comprendre l'interaction de liaison entre les molécules de médicament et les molécules hôtes, ce qui est crucial en pharmacologie et en conception de médicaments. Cela affecte considérablement les propriétés pharmacocinétiques, la sécurité et l'efficacité des agents thérapeutiques .
Techniques analytiques basées sur la chromatographie liquide haute performance
Des techniques analytiques basées sur la chromatographie liquide haute performance ont été développées pour la détermination simultanée de divers ingrédients pharmaceutiques actifs (API), y compris le this compound .
Mécanisme D'action
Target of Action
Esoxybutynin Chloride, also known as (S)-Oxybutynin hydrochloride, primarily targets the muscarinic acetylcholine receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder, which is necessary for urination .
Mode of Action
Esoxybutynin Chloride acts as an antimuscarinic agent . It exerts a direct antispasmodic effect on the smooth muscle of the bladder, inhibiting the muscarinic action of acetylcholine . This inhibition reduces the activity of the detrusor muscle, relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The primary biochemical pathway affected by Esoxybutynin Chloride is the cholinergic synapse pathway . By inhibiting the muscarinic acetylcholine receptors, Esoxybutynin Chloride disrupts the normal signaling process in this pathway. This disruption leads to a decrease in detrusor muscle activity, which in turn reduces the symptoms of overactive bladder .
Pharmacokinetics
Following oral administration, Esoxybutynin Chloride is rapidly absorbed, achieving peak plasma concentration within an hour . The plasma concentration then decreases with an effective half-life of approximately 2 to 3 hours . The absolute bioavailability of Esoxybutynin Chloride is reported to be about 6% (range 1.6 to 10.9%) for the tablets . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.
Result of Action
The primary result of Esoxybutynin Chloride’s action is the relaxation of the bladder . By reducing the activity of the detrusor muscle, Esoxybutynin Chloride prevents the urge to void, relieving undesirable urinary symptoms . This increases the quality of life for patients affected by overactive bladder .
Safety and Hazards
Esoxybutynin Chloride should not be used if you have untreated or uncontrolled narrow-angle glaucoma, a blockage in your digestive tract (stomach or intestines), or if you are unable to urinate . Before using Esoxybutynin Chloride, you should tell your doctor if you have glaucoma, liver or kidney disease, an enlarged prostate, myasthenia gravis, ulcerative colitis, a blockage in your stomach or intestines, or a stomach disorder such as gastroesophageal reflux disease (GERD) or slow digestion .
Orientations Futures
Esoxybutynin Chloride has been available for more than 30 years, with a proven record of safety and efficacy in the treatment of overactive bladder patients who require pharmacotherapy . Striving for improved tolerability and efficacy, Esoxybutynin Chloride has evolved into newer formulations to treat overactive bladder . In some instances, Esoxybutynin Chloride can be utilized to control bladder spasms caused by indwelling ureteral stents or Foley catheters .
Propriétés
IUPAC Name |
4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-VZYDHVRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945773 | |
| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
230949-16-3 | |
| Record name | (S)-Oxybutynin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230949-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esoxybutynin Chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Esoxybutynin Chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S547MDN7WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)



![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)



![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)

